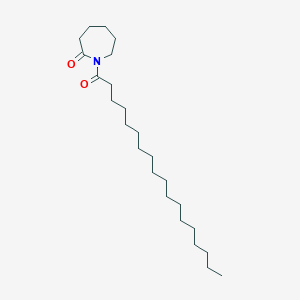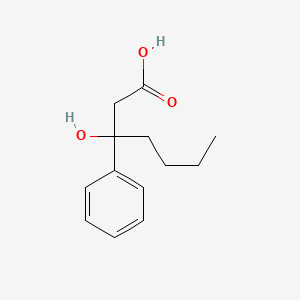![molecular formula C20H27FN2O B14721522 N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide CAS No. 5939-06-0](/img/structure/B14721522.png)
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide is a synthetic compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are aromatic heterocyclic organic compounds with a five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a pyrrole ring, and a propylpropanamide moiety.
Preparation Methods
The synthesis of N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide involves several steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Propylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropionyl chloride in the presence of a base to form the desired product.
Chemical Reactions Analysis
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acids and amines.
Scientific Research Applications
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.
Comparison with Similar Compounds
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and is studied for its antibacterial activity.
Indole Derivatives: Indole derivatives share a similar aromatic heterocyclic structure and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Synthetic Cathinones: These compounds are structurally related and have been studied for their psychoactive properties and potential as designer drugs.
Properties
CAS No. |
5939-06-0 |
|---|---|
Molecular Formula |
C20H27FN2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[[1-[(3-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2,2-dimethyl-N-propylpropanamide |
InChI |
InChI=1S/C20H27FN2O/c1-5-11-23(19(24)20(2,3)4)15-18-10-7-12-22(18)14-16-8-6-9-17(21)13-16/h6-10,12-13H,5,11,14-15H2,1-4H3 |
InChI Key |
NQGQVAMHPXJHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CN1CC2=CC(=CC=C2)F)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)

![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)

![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
